3-bromo-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
3-bromo-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 2-methoxy-5-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as methanol under reflux conditions for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
3-bromo-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 3-bromo-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide
- 3-bromo-N’-[(E)-(5-methyl-2-thienyl)methylidene]benzohydrazide
Uniqueness
3-bromo-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The methoxy group also contributes to its unique properties by influencing its solubility and interaction with biological targets .
Properties
Molecular Formula |
C15H12BrN3O4 |
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Molecular Weight |
378.18 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H12BrN3O4/c1-23-14-6-5-13(19(21)22)8-11(14)9-17-18-15(20)10-3-2-4-12(16)7-10/h2-9H,1H3,(H,18,20)/b17-9+ |
InChI Key |
UZBGOIZNPRJXBS-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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